5-fluoro-1H-indole-4-carboxamide
Description
Properties
Molecular Formula |
C9H7FN2O |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
5-fluoro-1H-indole-4-carboxamide |
InChI |
InChI=1S/C9H7FN2O/c10-6-1-2-7-5(3-4-12-7)8(6)9(11)13/h1-4,12H,(H2,11,13) |
InChI Key |
PQEFFWMTTCFJSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2)C(=O)N)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Indole-2-Carboxamides
describes several 5-fluoroindole-2-carboxamide derivatives synthesized via condensation reactions. Key examples include:
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide
- Structure : 5-Fluoro substitution on indole; carboxamide at 2-position linked to a 4-benzoylphenyl group.
- Synthesis: 37.5% yield via refluxing ethyl-5-fluoroindole-2-carboxylate with 4-aminobenzophenone in DMSO .
- Physical Properties : Melting point (m.p.) 249–250°C; Rf = 0.67 (CHCl3/MeOH).
- Spectroscopy : Distinct $^1$H-NMR signals at δ 12.33 (NHCO) and 9.25 ppm (indole H-1).
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide
- Structure : Methyl group on the benzoylphenyl substituent.
- Synthesis : Lower yield (10%) under similar conditions, highlighting steric or electronic challenges with ortho-substituted aryl groups .
- Physical Properties : m.p. 233–234°C; Rf = 0.75.
Comparison Insights
- Substituent Effects : The position and bulkiness of aryl groups significantly impact reaction yields. Para-substituted derivatives (e.g., 4-benzoylphenyl) are synthetically more accessible than ortho-substituted analogs.
- Thermal Stability : Higher melting points correlate with extended conjugation and intermolecular interactions (e.g., hydrogen bonding via carboxamide).
Halogenated Indole Carboxamides
describes 5-bromo-7-fluoro-N-methyl-N-phenyl-1H-indole-2-carboxamide , a brominated analog:
- Structure : Bromine at 5-position, fluorine at 7-position, and N-methyl-N-phenyl carboxamide.
- Synthesis : Derived from 5-bromo-7-fluoro-1H-indole-2-carboxylic acid via amide coupling.
- Key Data : LC/MS m/z 386 ([M+H]$^+$), retention time 3.17 min .
Halogen Substitution Trends
- Electronic Effects : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity compared to fluorine.
Comparative Data Table
Key Research Findings
- Synthetic Challenges : Ortho-substituted aryl carboxamides exhibit lower yields (e.g., 10% vs. 37.5% for para-substituted analogs), likely due to steric hindrance .
- Positional Isomerism : Carboxamide at the 2-position () vs. 4-position (hypothetical for the target compound) may alter electronic distribution and binding modes.
- Halogen Impact : Bromine substitution () increases molecular weight by ~27 Da compared to fluorine, affecting solubility and target affinity.
Preparation Methods
Cyclization of Fluorinated Aniline Derivatives
A widely adopted strategy involves the cyclization of fluorinated aniline precursors. For example, 4-chloro-3-fluoroaniline can undergo Boc protection followed by regioselective iodination at the C-2 position. Subsequent Boc deprotection yields o-iodoaniline, which undergoes cyclization under acidic conditions (e.g., polyphosphoric acid) to form 5-fluoro-1H-indole-4-carboxylic acid . Esterification with methanol or ethanol, followed by amidation, delivers the target carboxamide.
Key Steps :
-
Boc Protection : Ensures regioselectivity during iodination.
-
Iodination : Achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
-
Cyclization : Acid-mediated (e.g., polyphosphoric acid) closure of the indole ring.
-
Amidation : Coupling of the carboxylic acid intermediate with ammonia or amines using agents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate).
Fischer Indole Synthesis
The Fischer indole synthesis offers an alternative route starting from 4-fluorophenylhydrazine and ethyl pyruvate . Hydrazone formation followed by acid-catalyzed cyclization generates ethyl 5-fluoro-1H-indole-2-carboxylate . Hydrolysis to the carboxylic acid and subsequent amidation yields the target compound.
Optimization Notes :
Direct Amidation of 5-Fluoro-1H-Indole-4-Carboxylic Acid
5-Fluoro-1H-indole-4-carboxylic acid (prepared via cyclization or commercial sources) is directly amidated using coupling reagents. For example:
-
Activation : Convert the carboxylic acid to an imidazolide using N,N-carbonyldiimidazole (CDI).
-
Ammonolysis : Treat with aqueous ammonia or ammonium chloride to form the carboxamide.
Advantages :
Advanced Functionalization Strategies
Enzymatic Hydrolysis of Prodrugs
In mycobacterial systems, indole-4-carboxamides are hydrolyzed by the amidase AmiC to release 4-aminoindole, which is metabolically incorporated into toxic 4-aminotryptophan. While primarily a resistance mechanism, this pathway informs the design of prodrugs for targeted delivery.
Key Insight :
Solid-Phase Synthesis
Solid-supported synthesis enables rapid diversification of the carboxamide moiety. For instance:
-
Resin Functionalization : Load 5-fluoro-1H-indole-4-carboxylic acid onto Wang resin via ester linkage.
-
Amine Coupling : React with diverse amines (e.g., dimethylamine, benzylamine) using BOP/DIEA.
-
Cleavage : Release the product with trifluoroacetic acid (TFA).
Advantages :
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Scalability and Industrial Considerations
Process Optimization
-
Iodination Side Products : 6-Chloro-7-iodo-2(3H)-benzoxazolone formation is mitigated by controlling reaction temperature (<40°C) and iodine stoichiometry.
-
Crystallization : All intermediates are crystallized to avoid chromatography.
Batch Scale : Up to 1 kg with 10-fold yield improvement over prior methods .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5-fluoro-1H-indole-4-carboxamide?
- Methodological Answer : The synthesis typically involves condensation reactions using indole-4-carboxaldehyde as a precursor ( ). Fluorination can be introduced via electrophilic substitution or via intermediates like 5-fluoroindole derivatives. For example, CuI-catalyzed azide-alkyne cycloaddition (CuAAC) under reflux in PEG-400/DMF mixtures has been used for analogous fluorinated indole derivatives, followed by purification via column chromatography (70:30 ethyl acetate/hexane) . Key steps include:
- Precursor activation (e.g., forming imidoyl chlorides).
- Fluorine incorporation using fluorinating agents (e.g., Selectfluor).
- Final carboxamide formation via coupling with amines.
Q. Which spectroscopic techniques are critical for structural confirmation?
- Methodological Answer : Multi-nuclear NMR (1H, 13C, 19F) is essential for confirming regiochemistry and fluorine positioning. For instance, 19F NMR can distinguish between para/meta fluorine substitution patterns. Mass spectrometry (FAB-HRMS) validates molecular weight, while TLC monitors reaction progress. For crystallographic validation, SHELX software (e.g., SHELXL/SHELXS) is widely used for small-molecule refinement .
Q. What precursors are critical for synthesizing this compound?
- Methodological Answer : Indole-4-carboxaldehyde (CAS 1074-86-8) is a key precursor, often sourced from commercial suppliers (e.g., PubChem, Kanto Reagents). Fluorinated intermediates like 5-fluoroindole (CAS 399-52-0) are also used, with purity >98% confirmed via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in fluorinated indole syntheses?
- Methodological Answer : Variables include:
- Catalyst loading : CuI (0.1–1.0 equiv) for azide-alkyne cycloadditions .
- Solvent polarity : Polar aprotic solvents (DMF, PEG-400) enhance reaction rates.
- Temperature : Reflux (80–100°C) balances kinetics and side reactions.
- Purification : Gradient elution in column chromatography minimizes byproduct contamination. Pilot studies using Design of Experiments (DoE) can systematically optimize these parameters .
Q. How should researchers resolve contradictions in spectroscopic data during synthesis?
- Methodological Answer : Contradictions (e.g., unexpected NMR peaks) require:
- Replication : Repeat synthesis to confirm reproducibility.
- Alternative solvents : Deuteration (e.g., DMSO-d6 vs. CDCl3) can resolve signal overlap.
- Computational validation : DFT calculations (e.g., Gaussian) predict NMR shifts for proposed structures. Cross-referencing with crystallographic data (via SHELX) provides definitive confirmation .
Q. What strategies address regioselectivity challenges in fluorinated indole derivatives?
- Methodological Answer : Fluorine’s electronegativity directs substitution. For 4-carboxamide derivatives:
- Directing groups : Use –COOH or –CONHR to stabilize intermediates at the 4-position.
- Protecting groups : Temporarily block reactive sites (e.g., NH indole) during fluorination.
- Catalytic control : Pd-mediated C–H activation can enhance regioselectivity .
Q. How can computational modeling enhance the design of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding affinity to biological targets (e.g., kinases). QSAR models correlate structural features (e.g., fluorine position, carboxamide polarity) with activity. MD simulations (AMBER, GROMACS) assess stability in physiological conditions .
Methodological Best Practices
Safety protocols for handling fluorinated indole derivatives
- Recommendations :
- Use fume hoods for reactions involving volatile fluorinating agents.
- PPE (gloves, goggles) mandatory due to potential irritancy (e.g., indole-4-carboxaldehyde is labeled IRRITANT) .
- Emergency protocols: Immediate rinsing for skin/eye contact and medical consultation .
Comparative analysis of fluorinated indole derivatives in drug discovery
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
